2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one
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Overview
Description
2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one is a complex organic compound with a unique structure that combines a benzisothiazolone core with a hydroxyethyl-methylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one typically involves multiple steps, starting with the preparation of the benzisothiazolone core. This can be achieved through the cyclization of o-aminothiophenol with chloroacetic acid under acidic conditions. The hydroxyethyl-methylamino side chain is then introduced through a nucleophilic substitution reaction using 2-chloroethanol and methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzisothiazolone core can be reduced to form a dihydrobenzisothiazolone.
Substitution: The hydroxyethyl-methylamino side chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of dihydrobenzisothiazolone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. The hydroxyethyl-methylamino side chain can form hydrogen bonds with target proteins, while the benzisothiazolone core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Hydroxyethyl-methylamino)ethyl-methylamino]ethanol
- 2-[2-(Dimethylamino)ethoxy]ethanol
Uniqueness
2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one is unique due to its specific combination of a benzisothiazolone core and a hydroxyethyl-methylamino side chain. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
85030-12-2 |
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Molecular Formula |
C11H14N2O2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-[[2-hydroxyethyl(methyl)amino]methyl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H14N2O2S/c1-12(6-7-14)8-13-11(15)9-4-2-3-5-10(9)16-13/h2-5,14H,6-8H2,1H3 |
InChI Key |
ZFGLHALAVZEHQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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